2-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C18H13FN4OS |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H13FN4OS/c19-14-2-1-13-5-8-23(16(13)9-14)10-17(24)22-18-21-15(11-25-18)12-3-6-20-7-4-12/h1-9,11H,10H2,(H,21,22,24) |
InChI Key |
XLZQULODDJTJDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NC3=NC(=CS3)C4=CC=NC=C4)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three primary building blocks:
-
6-Fluoroindole moiety : Introduces aromaticity and fluorine-based electronic effects.
-
4-(Pyridin-4-yl)thiazol-2-amine : Provides the heterocyclic thiazole core with pyridine substitution.
-
Acetamide linker : Connects the indole and thiazole subunits via an amide bond.
Key intermediates include 6-fluoroindole, 4-(pyridin-4-yl)thiazol-2-amine, and chloroacetyl chloride.
Stepwise Synthesis Protocols
Synthesis of 6-Fluoroindole
Fluorination of indole at the 6-position typically employs electrophilic fluorinating agents. A representative procedure involves:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Indole, Selectfluor® (1.2 eq), DMF, 80°C, 12 h | 68% |
| 2 | Purification via silica chromatography (Hexane:EtOAc = 4:1) | - |
This method avoids hazardous fluorine gas, offering safer handling and scalability.
Preparation of 4-(Pyridin-4-yl)Thiazol-2-Amine
The thiazole ring is constructed via Hantzsch thiazole synthesis:
Acetamide Linker Installation
Coupling the subunits involves two approaches:
Method A: Direct Amidation
Method B: Mitsunobu Coupling
-
Alternative pathway using DIAD/PPh₃ to form C–N bond between indole and thiazole precursors (65% yield).
Reaction Optimization
Solvent Effects on Coupling Efficiency
Comparative studies reveal solvent-dependent yields:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 71 | 24 |
| DCM | 58 | 36 |
| THF | 63 | 28 |
DMF enhances nucleophilicity of the thiazole amine, accelerating amide bond formation.
Catalytic Systems
-
EDC/HOBt : Superior to DCC due to reduced byproduct formation (76% vs. 52% conversion).
-
Organocatalysts : Proline derivatives improve stereoselectivity in chiral analogs but are unnecessary for this achiral target.
Industrial-Scale Production
Continuous Flow Synthesis
Patented workflows (WO2014132270A3) adapt batch processes for flow chemistry:
Crystallization Protocols
Final product purification employs anti-solvent crystallization:
-
Dissolve crude product in hot EtOH (60°C).
-
Gradually add H₂O until cloud point, yielding 99.5% pure crystals.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows ≥99% purity with tₐ=6.7 min.
Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| Indole N-alkylation | Use phase-transfer catalysts (TBAB) |
| Thiazole ring oxidation | Strict N₂ atmosphere during synthesis |
| Amide bond hydrolysis | Avoid aqueous workup at pH <5 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiazole rings.
Reduction: Reduction reactions might target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : These compounds often target specific cellular pathways involved in cancer cell proliferation and survival, such as apoptosis induction or inhibition of angiogenesis.
- Case Studies : A study on related thiazole derivatives demonstrated their effectiveness against human cancer cell lines like MDA-MB-231 (breast cancer) and HepG2 (liver cancer), showing promising IC50 values that suggest potent activity against these malignancies .
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent:
- In Vitro Studies : Compounds with similar structures have been tested against a range of bacterial strains (both Gram-positive and Gram-negative) and fungi, demonstrating significant inhibitory effects. For example, derivatives of thiazole have shown efficacy against resistant strains of bacteria .
- Molecular Docking Studies : Computational analyses indicate favorable binding affinities to bacterial enzymes, suggesting a mechanism for their antimicrobial action .
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity, improving cell membrane penetration |
| Indole Ring | Essential for biological activity due to its planar structure |
| Thiazole Moiety | Contributes to antimicrobial properties through interaction with target proteins |
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related thiazole-acetamide derivatives:
Key Observations :
- Substituent Effects : The pyridin-4-yl group at the thiazole C4 position (as in the target compound and ) may enhance π-π stacking with enzyme active sites compared to aryl groups like p-tolyl or p-methoxyphenyl .
- Fluoroindole vs.
- Thermal Stability : Compounds with bulkier substituents (e.g., compound 18 with dual methoxy groups) exhibit higher melting points (~300°C), suggesting increased crystallinity .
Biological Activity
The compound 2-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a synthetic organic molecule that has attracted significant interest in pharmaceutical research due to its unique structural features and potential biological activities. The combination of indole, thiazole, and pyridine functionalities suggests a diverse range of pharmacological effects, particularly in the fields of oncology and infectious diseases.
Structural Characteristics
The molecular structure of the compound can be described as follows:
- Indole Moiety : The presence of a fluorine atom at the 6-position may enhance the compound's lipophilicity and biological activity.
- Thiazole Ring : Known for its role in various therapeutic agents, it contributes to the compound's interaction with biological targets.
- Pyridine Functionality : This ring is often associated with enhanced binding properties to enzymes and receptors.
Pharmacological Potential
Research indicates that compounds containing indole and thiazole moieties exhibit a variety of pharmacological effects, including:
-
Anticancer Activity :
- Studies have shown that similar compounds can inhibit cancer cell proliferation. For instance, derivatives with thiazole rings have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.61 to 2.18 µM against Mycobacterium tuberculosis .
- In vitro assays have indicated that related compounds targeting Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) exhibit promising anticancer properties, suggesting that this compound may share similar activities .
- Antitubercular Activity :
-
Mechanisms of Action :
- The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may interact with specific molecular targets within cancerous cells or pathogens, potentially leading to apoptosis or inhibition of critical metabolic pathways.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(5-methoxyindol-1-yl)-N-(4-pyridin-thiazol)acetamide | Structure | Contains a methoxy group that may influence solubility. |
| N-(benzo[d]thiazol)-2-[phenyl(2-morpholino)ethylamino]benzamide | Structure | Exhibits anti-inflammatory properties; different functional groups. |
| 6-Fluoroindole derivatives | Structure | Variations in substituents offer diverse biological activities. |
Case Studies
Several studies have highlighted the potential applications of indole and thiazole-based compounds:
- Anticancer Studies :
- Antitubercular Research :
Q & A
Basic Research Questions
Key Synthetic Routes and Characterization Methods Q: What are the critical steps in synthesizing 2-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide, and how is its purity confirmed? A: Synthesis typically involves a multi-step route:
- Step 1: Formation of the 6-fluoroindole core via Fischer indole synthesis or palladium-catalyzed cross-coupling reactions.
- Step 2: Functionalization of the thiazole ring with a pyridinyl group using Suzuki-Miyaura coupling.
- Step 3: Acetamide linkage via nucleophilic acyl substitution or condensation reactions.
Purification is achieved via column chromatography or recrystallization. Characterization employs NMR (1H/13C for structural confirmation), IR (amide bond validation), MS (molecular ion verification), and HPLC (purity >95%) .
General Biological Activity Profile Q: What biological activities are associated with this compound, and what targets are implicated? A: The compound exhibits:
- Anticancer activity : Inhibition of kinases (e.g., Bcr-Abl, EGFR) via competitive binding to ATP pockets.
- Antimicrobial effects : Disruption of bacterial cell wall synthesis (e.g., penicillin-binding proteins).
- Anti-inflammatory action : COX-2 or NF-κB pathway modulation.
These activities stem from synergistic interactions between its indole (aromatic stacking) and thiazole (hydrogen bonding) moieties .
Advanced Research Questions
Resolving Contradictory Efficacy Data Q: How to address discrepancies in reported IC50 values across studies (e.g., low μM in cancer vs. negligible activity in inflammation models)? A:
- Target specificity assays : Use isoform-selective kinase profiling (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Cellular context : Compare activity in in vitro (e.g., A549 lung cancer cells) vs. in vivo models to assess bioavailability.
- Structural analogs : Introduce substituents (e.g., 4-methoxy on indole) to enhance target engagement, guided by molecular docking (AutoDock Vina) .
Mechanistic Studies for Kinase Inhibition Q: How to design experiments to elucidate its mechanism of action as a kinase inhibitor? A:
- Enzymatic assays : Measure ATPase activity using malachite green phosphate detection.
- Binding kinetics : Perform surface plasmon resonance (SPR) to determine and residence time.
- Mutagenesis : Introduce T315I (Bcr-Abl) or L858R (EGFR) mutations to assess resistance profiles.
Cross-reference with known inhibitors (e.g., imatinib) for competitive/non-competitive inhibition patterns .
Optimizing Solubility for In Vivo Studies Q: How to improve aqueous solubility without compromising bioactivity? A:
- Co-solvent systems : Use DMSO:PEG-400 (1:4 v/v) for preclinical formulations.
- Prodrug strategies : Introduce phosphate esters at the acetamide group for hydrolytic activation.
- Nanoparticle encapsulation : Employ PLGA nanoparticles (size <200 nm) to enhance bioavailability .
Structure-Activity Relationship (SAR) Analysis Q: Which structural modifications most significantly impact potency? A: Based on analog studies (e.g., halogenation vs. methoxylation):
- Fluoro at C6 (indole) : Enhances metabolic stability and membrane permeability.
- Pyridinyl vs. phenyl (thiazole) : Pyridinyl improves solubility and π-π stacking with kinase active sites.
- Acetamide linker : Replacement with sulfonamide reduces cytotoxicity but increases selectivity .
Data Contradiction and Validation
Addressing Inconsistent Spectroscopic Data Q: How to resolve discrepancies in NMR chemical shifts across synthetic batches? A:
- Batch comparison : Analyze reaction intermediates (e.g., indole precursors) for impurities via LC-MS.
- Deuterated solvent effects : Confirm assignments in DMSO-d6 vs. CDCl3.
- Dynamic effects : Use 2D NMR (COSY, HSQC) to identify conformational isomers .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
